molecular formula C18H16N2O6 B5079013 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B5079013
M. Wt: 356.3 g/mol
InChI Key: SNBVLTWRYQPTFB-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including benzodioxole, furan, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety, followed by the introduction of the furan and oxazole groups through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate

Uniqueness

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its combination of benzodioxole, furan, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(furan-2-yl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c21-18(19-6-5-12-2-1-7-22-12)14-9-24-17(20-14)10-23-13-3-4-15-16(8-13)26-11-25-15/h1-4,7-9H,5-6,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNBVLTWRYQPTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=NC(=CO3)C(=O)NCCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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